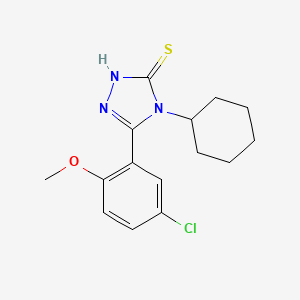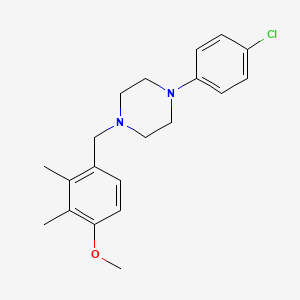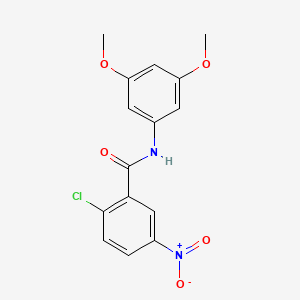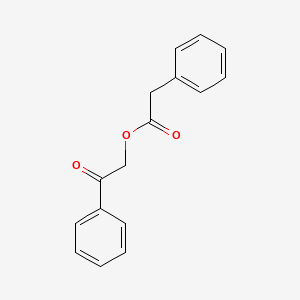![molecular formula C10H7Cl2N3O4S B5705106 1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
説明
1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, commonly known as DSI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DSI has been found to have a wide range of applications, including as a tool for studying cellular signaling pathways and as a potential therapeutic agent for various diseases.
作用機序
DSI acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to a decrease in downstream signaling events.
Biochemical and Physiological Effects
DSI has been found to have a wide range of biochemical and physiological effects, depending on the specific protein kinase that it inhibits. For example, inhibition of GSK-3 has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of CDK5 has been found to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
実験室実験の利点と制限
DSI has several advantages as a tool for studying cellular signaling pathways. It is a potent and selective inhibitor of several protein kinases, making it a useful tool for dissecting specific signaling pathways. Additionally, DSI can be used in a variety of experimental systems, including cell culture, animal models, and human clinical trials.
However, there are also limitations to the use of DSI in lab experiments. One limitation is that DSI may have off-target effects, leading to unintended consequences on cellular signaling pathways. Additionally, DSI may not be effective in all experimental systems, particularly those involving complex signaling networks.
将来の方向性
There are several future directions for the use of DSI in scientific research. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Another direction is the use of DSI in combination with other drugs or therapies to enhance their efficacy. Additionally, the use of DSI in clinical trials for the treatment of various diseases is an area of active research. Finally, the development of new methods for synthesizing DSI and related compounds may lead to the discovery of novel inhibitors of protein kinases with therapeutic potential.
合成法
DSI can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. Other methods include the reaction of 2,5-dichlorobenzenesulfonyl hydrazide with 2-methyl-5-nitroimidazole and the reaction of 2-methyl-5-nitroimidazole with 2,5-dichlorobenzenesulfonyl azide.
科学的研究の応用
DSI has been used extensively in scientific research as a tool for studying cellular signaling pathways, particularly those involving protein kinases. DSI has been found to be a potent inhibitor of several protein kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 5 (CDK5), and protein kinase C (PKC).
特性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O4S/c1-6-13-5-10(15(16)17)14(6)20(18,19)9-4-7(11)2-3-8(9)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUIRJZACBAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323071 | |
| Record name | 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
CAS RN |
325813-22-7 | |
| Record name | 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)

methanone](/img/structure/B5705045.png)

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![4-cyano-N,N,3-trimethyl-5-[(4-methylbenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B5705104.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)